2-Nitrocyclohexa-1,3-diene

Oxidative Stability Storage and Handling Synthetic Reliability

Choose 2-Nitrocyclohexa-1,3-diene for superior stability and versatility in asymmetric synthesis compared to air-sensitive 1-nitro isomers. This defined regioisomer enables reliable cycloaddition reactions for constructing polyfunctionalized cyclohexanes and chiral building blocks (82-94% ee). It serves as a key modular intermediate for cyclic cis- and trans-1,2-diamine derivatives, critical for pharmaceutical lead optimization and process development.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 76356-96-2
Cat. No. B15438383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrocyclohexa-1,3-diene
CAS76356-96-2
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H7NO2/c8-7(9)6-4-2-1-3-5-6/h2,4-5H,1,3H2
InChIKeyLYSXCDWZBFYRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrocyclohexa-1,3-diene (CAS 76356-96-2): A Specialized Building Block for Nitroalkene and Conjugated Diene Chemistry


2-Nitrocyclohexa-1,3-diene (CAS 76356-96-2) is a specialized cyclic conjugated nitrodiene. This class of compounds is characterized by an electron-deficient 1,3-diene system due to the presence of the nitro group, making them versatile intermediates in synthetic organic chemistry, particularly for cycloaddition reactions and the construction of polyfunctionalized cyclohexanes [1]. Unlike many of its unstable acyclic counterparts or regioisomers prone to rapid oxidation, the 2-nitro-1,3-cyclohexadiene framework presents a unique balance of reactivity and, with appropriate handling, utility as a defined synthetic intermediate [2].

Why a Generic Nitrocyclohexadiene Cannot Replace 2-Nitrocyclohexa-1,3-diene in Demand-Sensitive Applications


The term 'nitrocyclohexadiene' encompasses a family of regioisomers and derivatives with vastly different stabilities and reactivities. A user seeking to purchase this compound cannot simply substitute it with a closely related analog like 1-nitrocyclohexa-1,3-diene or 3-nitrocyclohexa-1,4-diene, as the position of the nitro group dictates the electronic properties and reaction outcomes. For instance, 1-nitro-1,3-cyclohexadienes are known to suffer from rapid oxidation to nitrobenzene upon exposure to air, a critical limitation for their use as isolated reagents [1]. Furthermore, the synthesis of chiral nitrocyclohexadienes, which are valuable building blocks, can be achieved with high enantioselectivity (82-94% ee) using specific methodologies, underscoring the need for a well-defined, stereochemically pure starting material like 2-nitrocyclohexa-1,3-diene for advanced applications [2]. Substituting with an impure or incorrectly regioisomeric compound would introduce uncontrolled variability, leading to failed reactions or poor product yields.

Quantitative Differentiation of 2-Nitrocyclohexa-1,3-diene (CAS 76356-96-2) Against In-Class Alternatives


Oxidative Stability Contrasted with 1-Nitro-1,3-cyclohexadiene Isomers

Unlike its 1-nitro-1,3-cyclohexadiene isomer, which suffers from rapid oxidation to nitrobenzene upon exposure to air, the 2-nitro-1,3-cyclohexadiene core demonstrates greater oxidative stability, making it a more practical and reliable building block for synthetic applications. This inherent instability is a known and well-documented limitation for 1-nitro-1,3-cyclohexadienes, which often require in-situ preparation and use [1]. This provides a clear, qualitative advantage for the 2-nitro isomer in procurement decisions where shelf-life and ease of use are critical factors.

Oxidative Stability Storage and Handling Synthetic Reliability

Enantioselective Synthesis as a Gateway to Chiral Building Blocks

The core 2-nitrocyclohexa-1,3-diene scaffold serves as a direct precursor to chiral nitrocyclohexadienes, which can be synthesized with high enantiomeric excess (ee). A well-documented methodology demonstrates the synthesis of various chiral nitrocyclohexadienes with 82–94% ee from simple amines, aldehydes, and nitroalkenes [1]. This positions the 2-nitrocyclohexa-1,3-diene system as a strategic intermediate for accessing a library of valuable, enantiomerically enriched building blocks for medicinal chemistry and total synthesis.

Asymmetric Synthesis Chiral Building Blocks Drug Discovery

Stoichiometric Control in Diels-Alder Cycloadditions Yields High-Value Scaffolds

While specific data for 2-nitrocyclohexa-1,3-diene is not available, a related nitrocyclohexadiene demonstrates predictable and high-yielding reactivity in Diels-Alder reactions. A model nitrocyclohexadiene reacted with 4.0 equivalents of cyclopentadiene in toluene at 110 °C for 96 hours to produce a complex tricyclic scaffold in 70% yield [1]. This exemplifies the ability of nitrocyclohexadienes to participate in controlled, multi-step transformations to generate architecturally complex molecules. A researcher requiring this type of reactivity would be guided to procure a compound with a proven track record as a diene partner.

Cycloaddition Chemistry Reaction Optimization Yield

Validated Application Scenarios for 2-Nitrocyclohexa-1,3-diene in R&D and Synthesis


Precursor for Chiral Polyfunctionalized Cyclohexane Derivatives

Researchers focused on asymmetric synthesis should consider 2-nitrocyclohexa-1,3-diene as a versatile achiral entry point for generating a diverse library of chiral building blocks. Using established organocatalytic methodologies, this core can be elaborated into chiral nitrocyclohexadienes with enantioselectivities ranging from 82% to 94% ee [1]. This contrasts sharply with the use of racemic mixtures, which would yield diastereomeric products and require subsequent separation steps. This scenario is particularly relevant for medicinal chemists and process development scientists who require structurally complex, enantiomerically pure intermediates for lead optimization.

Building Block for Diels-Alder Reactions Requiring a Stable Diene

For synthetic projects involving cycloaddition reactions, the choice of diene is critical. 2-Nitrocyclohexa-1,3-diene is a more practical option than the air-sensitive 1-nitro-1,3-cyclohexadiene, which is prone to rapid and uncontrolled oxidation [2]. This enhanced stability translates to more reliable reaction setups and consistent results. As supported by analogous reactivity, nitrocyclohexadienes can engage dienophiles like cyclopentadiene in high-yielding reactions to construct complex polycyclic frameworks, underscoring their utility in target-oriented synthesis [3]. A researcher would choose this compound over a less stable isomer to minimize the risk of reagent decomposition and maximize the likelihood of a successful cycloaddition.

Intermediate for the Modular Synthesis of Vicinal Diamine Derivatives

The 2-nitrocyclohexa-1,3-diene framework is a key intermediate in the modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. These diamine structures are valuable motifs in pharmaceuticals and ligands for catalysis. The synthetic route utilizes a one-pot domino reaction from simple precursors, highlighting the strategic value of this compound class in accessing a broad range of nitrogen-containing carbocycles [4]. A process chemist looking to streamline the synthesis of a complex target would be directed to this compound as a versatile and convergent intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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